molecular formula C19H18ClN5O3S B2429551 1-(3-chlorophenyl)-6-(2-morpholino-2-oxoethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one CAS No. 952809-35-7

1-(3-chlorophenyl)-6-(2-morpholino-2-oxoethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one

Cat. No. B2429551
M. Wt: 431.9
InChI Key: MEHFSTSQONCSNB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system. This core is considered a privileged skeleton in biologically active compounds and is a bioisostere of natural purine .

Scientific Research Applications

Synthesis and Structural Analysis

  • This compound has been synthesized through various chemical reactions, providing insights into the structure and properties of dihydrothiazolo[3,2-a]pyrimidin-7-ones. For example, Kinoshita et al. (1987) describe the synthesis of related compounds, which could inform the structural analysis and synthesis methodologies for this compound (Kinoshita, Ueshima, Saitoh, Yoshida, & Furukawa, 1987).

Antimicrobial Applications

  • Linked heterocyclic compounds containing pyrazole-pyrimidine-thiazolidin-4-one have been studied for their antimicrobial properties. The research by Reddy et al. (2010) indicates that these compounds, which are structurally similar to the compound , can have significant inhibitory activity against various microbes (Reddy, Devi, Sunitha, & Nagaraj, 2010).

Anticancer and Anti-inflammatory Properties

  • El-Tombary (2013) researched pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives and found that some of these compounds showed good anti-inflammatory activity with minimal ulcerogenic effects. This indicates potential applications of similar compounds in the treatment of inflammation-related conditions (El-Tombary, 2013).
  • Abdellatif et al. (2014) studied the antitumor activity of pyrazolo[3,4-d]pyrimidin-4-ones, which may suggest potential applications of the compound in cancer research or therapy (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

properties

IUPAC Name

6-(3-chlorophenyl)-12-(2-morpholin-4-yl-2-oxoethyl)-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O3S/c20-12-2-1-3-13(8-12)25-17-15(10-21-25)18(27)24-14(11-29-19(24)22-17)9-16(26)23-4-6-28-7-5-23/h1-3,8,10,14H,4-7,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHFSTSQONCSNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2CSC3=NC4=C(C=NN4C5=CC(=CC=C5)Cl)C(=O)N23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-6-(2-morpholino-2-oxoethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one

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